3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid
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Overview
Description
“3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid” is a chemical compound used in proteomics research . It has a molecular formula of C13H17NO4 and a molecular weight of 251.28 .
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a molecular formula of C13H17NO4 . More detailed structural information, such as a 3D model or 2D diagram, was not found in the available resources.Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 251.28 . Further physical and chemical properties such as boiling point, melting point, and solubility were not found in the available resources.Scientific Research Applications
Antimicrobial Activity
3-Methyl-2-[(phenoxyacetyl)amino]butanoic acid derivatives exhibit antimicrobial properties. A study by Mickevičienė et al. (2015) synthesized derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties that showed good activity against Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activity against Candida tenuis and Aspergillus niger (Mickevičienė et al., 2015).
Biosynthesis Studies
In biosynthesis research, the compound is involved in the formation of specialized amino acids like in the synthesis of cyclosporin A, indicating the compound's role in complex biosynthetic pathways (Offenzeller et al., 1993).
Magnetostructural Studies
Magnetostructural studies have utilized related compounds to investigate the coordination properties towards FeIII, exploring the effects of different ligands on the magnetic and structural characteristics of the complexes (Weyhermüller et al., 2011).
Effects on Chloride Channel Conductance
Research by Carbonara et al. (2001) explored the impact of related compounds on chloride membrane conductance in rat striated muscle, highlighting the compound's relevance in studying ion channels and muscle physiology (Carbonara et al., 2001).
NMR Spectroscopy Labeling
Kerfah et al. (2015) developed a combinatorial labeling technique for NMR spectroscopy involving the synthesis of a precursor for amino acid labeling, improving the detection of long-range NOEs in proteins (Kerfah et al., 2015).
Materials Science Applications
In materials science, Trejo-Machin et al. (2017) investigated the use of phloretic acid, a compound related to this compound, as a renewable building block for polybenzoxazine synthesis, highlighting its potential for sustainable material development (Trejo-Machin et al., 2017).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-methyl-2-[(2-phenoxyacetyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c1-9(2)12(13(16)17)14-11(15)8-18-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSLDFKGBNDDJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)COC1=CC=CC=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387923 |
Source
|
Record name | 3-methyl-2-[(phenoxyacetyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39864-48-7 |
Source
|
Record name | 3-methyl-2-[(phenoxyacetyl)amino]butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40387923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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